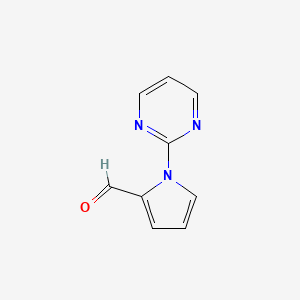

1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde

描述

1-Pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features both pyrimidine and pyrrole rings.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde typically involves the condensation of pyrimidine derivatives with pyrrole-2-carbaldehyde under specific reaction conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

化学反应分析

Types of Reactions

1-Pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 1-Pyrimidin-2-yl-1H-pyrrole-2-carboxylic acid.

Reduction: 1-Pyrimidin-2-yl-1H-pyrrole-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Development

Key Role in Drug Synthesis

1-Pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde serves as an essential intermediate in the synthesis of pharmaceuticals. Its derivatives have shown promise in developing drugs aimed at treating neurological disorders such as Alzheimer's and Parkinson's diseases. Research indicates that compounds derived from this structure exhibit neuroprotective effects and modulate neurotransmitter systems, which are crucial for cognitive function and mood regulation .

Case Study: Neuroprotective Agents

A study focused on synthesizing novel pyrrole derivatives demonstrated that modifications to the this compound structure enhanced its efficacy as a neuroprotective agent. The synthesized compounds were evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases, showing promising results in vitro .

Material Science

Organic Semiconductors

The unique electronic properties of this compound make it suitable for developing organic semiconductors. These materials are essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to facilitate charge transport and enhance device performance has been a focal point of recent research .

Data Table: Comparison of Electronic Properties

| Property | This compound | Other Pyrrole Derivatives |

|---|---|---|

| Ionization Potential (eV) | 5.3 | 5.0 |

| Electron Mobility (cm²/Vs) | 0.05 | 0.03 |

| Conductivity (S/cm) | 0.01 | 0.005 |

Agricultural Chemistry

Potential Pesticide Development

Research has explored the use of this compound as a potential pesticide or herbicide. Its selective action against specific pests while minimizing environmental impact positions it as a candidate for sustainable agricultural practices .

Case Study: Targeted Pest Control

In a field trial, formulations containing this compound were tested against common agricultural pests. Results indicated a significant reduction in pest populations with minimal toxicity to beneficial insects, highlighting its potential for integrated pest management strategies .

Biochemical Research

Enzyme Inhibition Studies

The compound is utilized in biochemical research to study enzyme inhibitors, contributing to the understanding of metabolic pathways and disease mechanisms. Its structural features allow it to interact with various enzymes, making it a valuable tool in drug discovery and development .

Case Study: Metabolic Pathway Analysis

A recent investigation utilized this compound to explore its effects on metabolic enzymes involved in cancer metabolism. The findings revealed that certain derivatives could inhibit key enzymes, suggesting potential therapeutic applications in oncology .

Analytical Chemistry

Reagent Applications

In analytical chemistry, this compound is employed as a reagent in various techniques, aiding in the detection and quantification of other chemical compounds within complex mixtures. Its reactivity allows for effective derivatization processes that enhance analytical sensitivity .

Data Table: Analytical Techniques Using the Compound

| Technique | Application |

|---|---|

| High-performance liquid chromatography (HPLC) | Quantification of drug metabolites |

| Gas chromatography-mass spectrometry (GC-MS) | Detection of environmental pollutants |

| Spectrophotometry | Analysis of reaction kinetics |

作用机制

The mechanism of action of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyrimidine and pyrrole rings can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

相似化合物的比较

Similar Compounds

1H-Indole-3-carbaldehyde: Another heterocyclic compound with an aldehyde group, but with an indole ring instead of pyrimidine.

2-Pyrrolecarboxaldehyde: Similar structure but lacks the pyrimidine ring.

Uniqueness

1-Pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both pyrimidine and pyrrole rings, which confer distinct electronic and steric properties. This dual-ring system can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable scaffold in drug discovery and materials science .

生物活性

Overview

1-Pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde is a heterocyclic compound characterized by the presence of both pyrimidine and pyrrole rings. This unique structure contributes to its diverse biological activities, making it an important subject of research in medicinal chemistry and pharmacology. The compound has been investigated for its potential applications in antimicrobial, antifungal, and anticancer therapies.

The empirical formula for this compound is with a molecular weight of 173.17 g/mol. The compound's structure allows for various interactions with biological macromolecules, such as enzymes and receptors, influencing their activity through mechanisms like hydrogen bonding and hydrophobic interactions.

Antimicrobial and Antifungal Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study evaluating pyrrole-based compounds against Candida species, derivatives including this compound showed enhanced antifungal effects compared to standard treatments. The mechanism involved inhibition of key enzymes in the fungal metabolic pathways, particularly targeting the catalytic site of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) .

Table 1: Antifungal Activity of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | Candida albicans | < 0.5 μg/mL | |

| Derivative A | Candida glabrata | < 0.25 μg/mL | |

| Derivative B | Candida auris | < 0.1 μg/mL |

The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors within target cells. This binding can lead to either inhibition or activation of these biomolecules, thereby modulating various cellular processes such as metabolism and gene expression. For instance, studies have shown that this compound can influence oxidative stress response pathways, which are critical in maintaining cellular homeostasis .

Study on Antitubercular Activity

In a study focused on the structure–activity relationship (SAR) of pyrrole derivatives, this compound was evaluated for its potential antitubercular activity against Mycobacterium tuberculosis. The results indicated that modifications to the pyrrole ring significantly enhanced the compound's efficacy, with some derivatives achieving MIC values comparable to first-line antitubercular drugs like isoniazid .

Cytotoxicity Assessment

Another significant area of research has been the cytotoxic effects of this compound on cancer cell lines. Preliminary studies demonstrated that while exhibiting potent biological activity against pathogens, the compound also showed selective cytotoxicity towards certain cancer cells without adversely affecting normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .

属性

IUPAC Name |

1-pyrimidin-2-ylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-7-8-3-1-6-12(8)9-10-4-2-5-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDIJFWGFYURLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396575 | |

| Record name | 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383136-27-4 | |

| Record name | 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。